molecular formula C23H19NO5S B2975103 ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 921568-91-4

ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2975103
CAS No.: 921568-91-4
M. Wt: 421.47
InChI Key: MLTHCVZNRQBMAB-UHFFFAOYSA-N
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Description

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The thiophene ring is then constructed through a series of coupling reactions, and the ester group is introduced via esterification. The final step involves the amidation reaction to attach the amido group to the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-methoxy-1-benzofuran-2-amido)benzoate: This compound shares the benzofuran and amido functional groups but differs in the ester moiety and the presence of a benzoate group.

    Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: This compound also contains the benzofuran and amido groups but has a different core structure with a tetrahydroisoquinoline ring.

Uniqueness

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is unique due to its combination of a benzofuran ring, a thiophene ring, and an ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-3-28-23(26)21-16(13-19(30-21)14-8-5-4-6-9-14)24-22(25)18-12-15-10-7-11-17(27-2)20(15)29-18/h4-13H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTHCVZNRQBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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